
2-(Dimethylphosphoryl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylphosphoryl)benzonitrile is an organic compound characterized by the presence of a dimethylphosphoryl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a benzonitrile derivative with a dimethylphosphorylating agent under controlled conditions. For example, the reaction of 4-bromo-2-(dimethylphosphoryl)benzonitrile with appropriate reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-(Dimethylphosphoryl)benzonitrile has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes can be used as synthetic intermediates in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Dimethylphosphoryl)benzonitrile is unique due to its specific structural features and reactivity. The presence of the dimethylphosphoryl group imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H10NOP |
|---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
2-dimethylphosphorylbenzonitrile |
InChI |
InChI=1S/C9H10NOP/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 |
InChI Key |
ZSVQXYLKROOGIU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


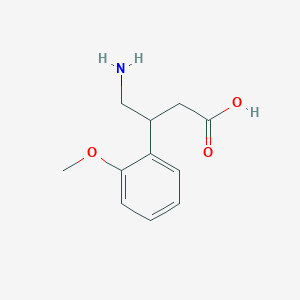
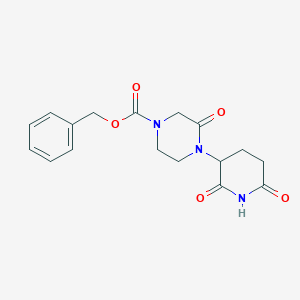
![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
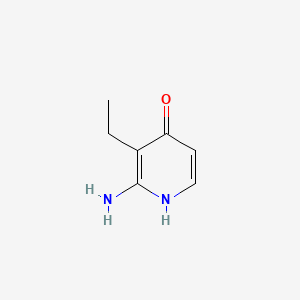
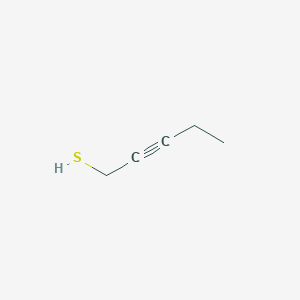
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
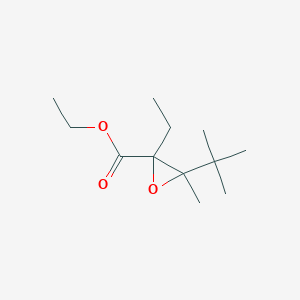

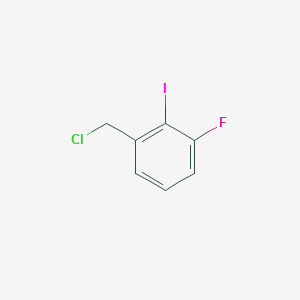
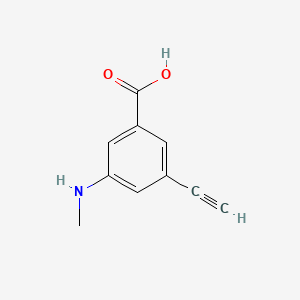

![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)


